3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting substructures including a 1,2,3-triazole ring, a piperidine ring, an isoxazole ring, and a pyridine ring . These structures are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and is known for its stability and unique reactivity . The piperidine ring is a common structure in many pharmaceuticals and is known for its basicity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,3-triazole rings are known to participate in a variety of reactions due to the ring’s unique electronic structure .Scientific Research Applications
Synthesis and Structural Exploration
A novel bioactive heterocycle, closely related to the requested compound, demonstrates the importance of synthesis and structural analysis. This compound was evaluated for its antiproliferative activity, and its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, highlighting the compound's stability and potential bioactivity (Prasad et al., 2018).
Antimicrobial Activity
Research into pyridine derivatives, including compounds with structural similarities, has shown variable and modest antimicrobial activity against bacteria and fungi. This exploration into novel compounds aims to address the need for new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agents
Derivatives of similar molecular frameworks have been synthesized and evaluated for their anticonvulsant activities. The studies provide insight into the potential neurological applications of such compounds, offering a foundation for further research into their mechanisms of action and efficacy in various models (Malik & Khan, 2014).
Corrosion Inhibition
Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic medium, demonstrating the versatility of similar structures in applications beyond biomedical research. Computational chemistry studies support these findings, providing a molecular basis for the interaction of these compounds with metal surfaces (Ma et al., 2017).
Anticancer and Antimicrobial Agents
The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has shown promising results in both anticancer and antimicrobial screenings. Such compounds, which combine oxazole, pyrazoline, and pyridine moieties, have the potential to contribute significantly to the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(14-10-15(24-20-14)12-2-1-5-17-11-12)21-8-3-13(4-9-21)22-18-6-7-19-22/h1-2,5-7,10-11,13H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOVQVDAUPCBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.